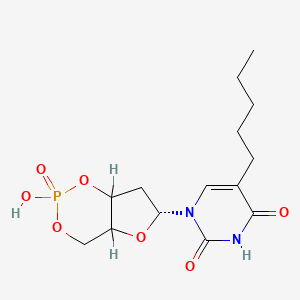
2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-戊基-1-((6R)-四氢-2-羟基-2-氧化-4H-呋喃并[3,2-d]-1,3,2-二氧杂磷杂环己烷-6-基)-2,4(1H,3H)-嘧啶二酮 是一种复杂的环状有机化合物,属于螺环类化合物。这类化合物以其独特的结构为特征,该结构包括两个共用单个原子(通常为碳原子)的环。
准备方法
合成路线和反应条件: 5-戊基-1-((6R)-四氢-2-羟基-2-氧化-4H-呋喃并[3,2-d]-1,3,2-二氧杂磷杂环己烷-6-基)-2,4(1H,3H)-嘧啶二酮 的合成涉及多个步骤。该过程通常从嘧啶二酮核心部分的制备开始,然后引入戊基和螺环呋喃二氧杂磷杂环己烷环。反应条件通常需要特定的催化剂和溶剂,以确保以高产率和纯度获得所需的产物。
工业生产方法: 该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高效率并降低成本。这通常包括使用连续流动反应器和自动化系统来精确控制反应参数。
化学反应分析
反应类型: 5-戊基-1-((6R)-四氢-2-羟基-2-氧化-4H-呋喃并[3,2-d]-1,3,2-二氧杂磷杂环己烷-6-基)-2,4(1H,3H)-嘧啶二酮 会发生各种化学反应,包括氧化、还原和取代反应。这些反应是由于分子中存在反应性官能团而促进的。
常用试剂和条件: 用于这些反应的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。反应条件(包括温度、压力和溶剂选择)对于实现所需的转化至关重要。
主要产物: 这些反应形成的主要产物取决于使用的特定反应条件和试剂。例如,氧化反应可能产生羟基化衍生物,而取代反应可以在分子中引入各种官能团。
科学研究应用
Biological Applications
Anticancer Activity : Research indicates that certain pyrimidinedione derivatives exhibit significant anticancer properties. For instance, compounds similar to 2,4(1H,3H)-Pyrimidinedione have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that modifications to the pyrimidinedione structure can enhance its efficacy against specific cancer types.
Antimicrobial Properties : The antibacterial and antifungal activities of pyrimidinedione derivatives have been explored extensively. The incorporation of various substituents on the pyrimidinedione scaffold has been linked to increased potency against resistant strains of bacteria and fungi. This suggests potential for developing new antimicrobial agents.
Enzyme Inhibition : Certain derivatives have been identified as effective inhibitors of key enzymes involved in metabolic pathways. For example, compounds targeting dihydropyrimidine dehydrogenase (DPD) can modulate drug metabolism and enhance the therapeutic effects of chemotherapeutic agents.
Material Science Applications
Polymer Chemistry : The unique structural attributes of 2,4(1H,3H)-Pyrimidinedione allow it to be used as a monomer in polymer synthesis. Its ability to form cross-linked networks can lead to materials with enhanced thermal stability and mechanical properties.
Nanotechnology : The compound's phosphorin component can facilitate the development of nanomaterials with specific electronic or optical properties. Research into its application in nanocomposites shows promise for enhancing the performance of electronic devices.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry identified a series of pyrimidinediones with promising anticancer activity. The study highlighted how structural modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Evaluation : In a comprehensive evaluation of antimicrobial efficacy, derivatives of pyrimidinedione were tested against a panel of pathogens including MRSA and Candida species. Results indicated that specific substitutions significantly improved activity against these resistant organisms .
- Polymer Development : Research conducted on the use of 2,4(1H,3H)-Pyrimidinedione in creating thermosetting polymers demonstrated enhanced mechanical properties compared to conventional polymers. The study emphasized the potential for commercial applications in coatings and adhesives .
作用机制
5-戊基-1-((6R)-四氢-2-羟基-2-氧化-4H-呋喃并[3,2-d]-1,3,2-二氧杂磷杂环己烷-6-基)-2,4(1H,3H)-嘧啶二酮 的作用机制涉及它与特定分子靶标的相互作用。这些相互作用可以调节各种生化途径,从而导致化合物观察到的效应。涉及的具体分子靶标和途径取决于化合物使用的特定应用和环境。
与相似化合物的比较
相似化合物: 相似的化合物包括其他螺环化合物,例如螺[2.2]戊烷和各种螺环杂环。这些化合物具有共同的螺环结构,但在它们的特定官能团和环系统方面有所不同。
独特性: 5-戊基-1-((6R)-四氢-2-羟基-2-氧化-4H-呋喃并[3,2-d]-1,3,2-二氧杂磷杂环己烷-6-基)-2,4(1H,3H)-嘧啶二酮 的独特之处在于其官能团的独特组合及其螺环的特定排列。这种独特的结构赋予了独特的化学和物理性质,使其在科学研究和工业中的各种应用中具有价值。
相似化合物的比较
Similar Compounds: Similar compounds include other spiro compounds, such as Spiro[2.2]pentane and various spiro-fused heterocycles. These compounds share the characteristic spiro structure but differ in their specific functional groups and ring systems.
Uniqueness: What sets 2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- apart is its unique combination of functional groups and the specific arrangement of its spiro-fused rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
生物活性
2,4(1H,3H)-Pyrimidinedione derivatives have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound in focus, 2,4(1H,3H)-Pyrimidinedione, 5-pentyl-1-((6R)-tetrahydro-2-hydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)- , is a complex molecule that may exhibit various biological effects.
The compound has the following chemical characteristics:
- Molecular Formula : C15H22N2O6P
- Molecular Weight : 360.30 g/mol
- CAS Number : 99617-57-9
Biological Activity Overview
Research indicates that pyrimidinedione derivatives can exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains.
- Anticancer Properties : Certain compounds in this class are being investigated for their ability to inhibit cancer cell proliferation.
- Receptor Modulation : Compounds may act as modulators for specific receptors involved in inflammatory responses and other pathways.
Antimicrobial Activity
A study highlighted the effectiveness of similar pyrimidine derivatives against Mycobacterium smegmatis, with significant growth inhibition observed at concentrations as low as 8 μM for certain analogs. This suggests potential for development as novel antibiotics against tuberculosis .
Anticancer Properties
Selected pyrimidinedione derivatives have been identified as protein kinase inhibitors. These compounds are being explored for their role in cancer treatment due to their ability to interfere with signaling pathways that promote tumor growth .
Receptor Modulation
Research has demonstrated that some pyrimidinedione derivatives can act as histamine H4 receptor modulators. This activity is particularly relevant for conditions mediated by inflammation and could lead to therapeutic applications in treating inflammatory disorders .
Study 1: Antimicrobial Efficacy
In a comparative study of various pyrimidine derivatives, one compound demonstrated complete inhibition of M. smegmatis growth at a concentration of 100 μM. This compound's analogs showed even greater potency with half-maximal inhibitory concentration (IC50) values significantly lower than previously studied compounds .
Study 2: Cancer Cell Proliferation Inhibition
A series of experiments evaluated the impact of pyrimidinedione derivatives on cancer cell lines. The results indicated that certain compounds could reduce cell viability by over 50% at concentrations ranging from 10 to 50 μM. Further investigation into the mechanism revealed involvement in apoptosis pathways .
Data Table: Summary of Biological Activities
| Activity Type | Compound Reference | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | KTP3 (analog) | Complete inhibition at 100 μM |
| Anticancer | Various derivatives | >50% reduction in cell viability at 10–50 μM |
| Receptor Modulation | Histamine H4 receptor modulators | Therapeutic potential in inflammation |
属性
CAS 编号 |
99617-57-9 |
|---|---|
分子式 |
C14H21N2O7P |
分子量 |
360.30 g/mol |
IUPAC 名称 |
1-[(6R)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-pentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N2O7P/c1-2-3-4-5-9-7-16(14(18)15-13(9)17)12-6-10-11(22-12)8-21-24(19,20)23-10/h7,10-12H,2-6,8H2,1H3,(H,19,20)(H,15,17,18)/t10?,11?,12-/m1/s1 |
InChI 键 |
WMTJHPXDFVNEBJ-HTAVTVPLSA-N |
手性 SMILES |
CCCCCC1=CN(C(=O)NC1=O)[C@H]2CC3C(O2)COP(=O)(O3)O |
规范 SMILES |
CCCCCC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















